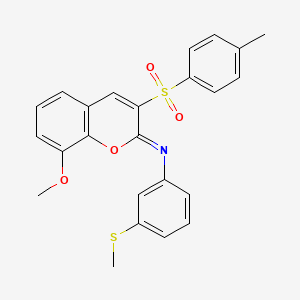

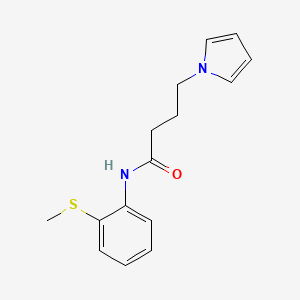

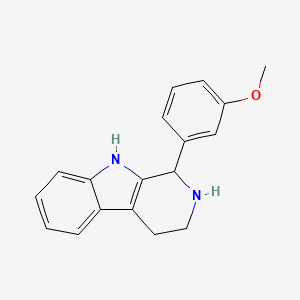

N-(2-(methylthio)phenyl)-4-(1H-pyrrol-1-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

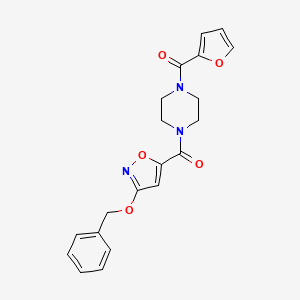

The molecular structure of N-(2-(methylthio)phenyl)-4-(1H-pyrrol-1-yl)butanamide is based on the structures of its constituent parts, namely the methylthio phenyl group, the pyrrole group, and the butanamide group. Detailed structural analysis of similar compounds suggests that hydrogen bonding plays a significant role in the molecular structure .Scientific Research Applications

Anticonvulsant Activity :

- A study by Kamiński et al. (2016) synthesized a library of new derivatives, including N-(2-(methylthio)phenyl)-4-(1H-pyrrol-1-yl)butanamide, which exhibited potential as hybrid anticonvulsant agents. These compounds were tested in mice for anticonvulsant properties and showed promising results in various preclinical seizure models (Kamiński et al., 2016).

- Another study by Kamiński et al. (2015) investigated similar compounds for their anticonvulsant activities, joining chemical fragments of known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. Some derivatives displayed broad-spectrum activity across preclinical seizure models (Kamiński et al., 2015).

Cannabinoid Receptor Agonism :

- Research by Chu et al. (2009) found that replacing the phenyl ring in certain cannabinoid receptor ligands with a pyridine ring, similar to this compound, led to the discovery of novel CB2 ligands. These compounds showed efficacy in vivo for neuropathic pain after oral administration (Chu et al., 2009).

Electrocatalytic Applications :

- Fellinger et al. (2012) explored mesoporous nitrogen-doped carbon derived from a compound structurally similar to this compound. This material showed potential as a metal-free catalyst for electrochemical synthesis of hydrogen peroxide, suggesting its use in sustainable production methods (Fellinger et al., 2012).

Chemical Synthesis and Reactivity :

- Fadda et al. (2015) reviewed the synthesis methods of compounds like 3-oxo-N-(pyridin-2-yl)butanamide, closely related to the compound . They highlighted its use as precursors in synthesizing heterocyclic compounds and its importance in chemical synthesis (Fadda et al., 2015).

Cyclopropane Synthesis :

- Tanaka et al. (1987) conducted a study on N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide, which shares structural similarities with this compound. They demonstrated its use in the stereoselective synthesis of functionalized cyclopropanes (Tanaka et al., 1987).

Pharmaceutical Research :

- Hafiz et al. (2011) synthesized new dihydropyridines and thiourea derivatives through reactions involving compounds structurally related to this compound. Their research contributes to the development of novel pharmaceutical compounds (Hafiz et al., 2011).

properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-4-pyrrol-1-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-19-14-8-3-2-7-13(14)16-15(18)9-6-12-17-10-4-5-11-17/h2-5,7-8,10-11H,6,9,12H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXDOEPGCIBFIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CCCN2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid](/img/structure/B2731688.png)

![4-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2731694.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2731700.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2731703.png)

![Methyl 3-(3-chlorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2731708.png)